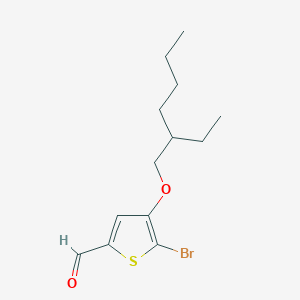

5-Bromo-4-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde

Overview

Description

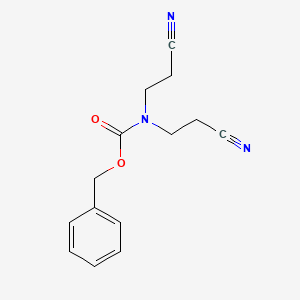

5-Bromo-4-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C13H19BrO2S . It is used as a building block for the synthesis of ultra-narrow band-gap non-fullerene acceptors (NFAs) such as IEICO, IEICO-4F, and IEICO-4Cl . This compound plays a pivotal role in creating modern electronic materials and aids in the production of pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string:InChI=1S/C13H19BrO2S/c1-3-5-6-10(4-2)9-16-12-7-11(8-15)17-13(12)14/h7-8,10H,3-6,9H2,1-2H3 . The compound has a molecular weight of 319.26 g/mol and its canonical SMILES representation is CCCCC(CC)COC1=C(SC(=C1)C=O)Br . Physical And Chemical Properties Analysis

The compound has a molecular weight of 319.26 g/mol . It has a computed XLogP3-AA value of 5.5, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 8 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 318.02891 g/mol . The topological polar surface area of the compound is 54.5 Ų . The compound has a complexity of 226 . The compound has a boiling point of 383.0±37.0 °C .Scientific Research Applications

Synthesis and Chemical Reactions

Regioselective Synthesis : The synthesis of related compounds like 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde using chemo- and regioselective Br/Li exchange reactions demonstrates a method for creating specific substituted thiophene derivatives (S. Bar, 2021).

Photochemical Synthesis : Photochemical methods have been employed to synthesize phenyl-2-thienyl derivatives from compounds like 5-bromo-thiophene-2-carbaldehyde, indicating a way to create complex molecules using light-induced reactions (R. Antonioletti et al., 1986).

Synthesis of Thiophene Derivatives : Studies have detailed the preparation of various thiophene derivatives, including the conversion of aldehydes into carbaldehydes and carbonitriles, which are important in the synthesis of more complex organic structures (D. W. Hawkins et al., 1994).

Material Science and Optoelectronics

- Optical Properties : In the field of optoelectronics, 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehydes, a compound similar to the one , has been used to form 4H-thieno[3,2-c]chromene-2-carbaldehydes with potential applications as marking pigments due to their photophysical properties (Evgeny B. Ulyankin et al., 2021).

Sensor Development

- Fluorescent Sensor for Ferric Ion : 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC), a derivative, has been developed as a fluorescent sensor for detecting ferric ions, demonstrating the potential for these compounds in sensitive and selective chemical sensing applications (Qiang Zhang et al., 2016).

Theoretical Studies

- Proton Transfer Mechanisms : Density functional theoretical investigations have been conducted on derivatives of thiophene-2-carbaldehyde to understand the mechanisms of intramolecular proton transfer, highlighting the importance of these compounds in theoretical chemistry and molecular modeling (Jin-Dou Huang et al., 2017).

Future Directions

Mechanism of Action

Target of Action

It’s known that similar compounds selectively bind to apoptosis suppressor proteins such as bcl-2, bcl-xl, and bcl-w .

Mode of Action

The compound prevents the binding of these apoptosis suppressor proteins to the apoptotic effectors Bax and Bak proteins . This action may trigger apoptosis in cells overexpressing Bcl-2, Bcl-XL, and Bcl-w .

Result of Action

The result of the compound’s action is the potential induction of apoptosis in cells overexpressing certain apoptosis suppressor proteins . This could lead to the death of these cells, which may be beneficial in the context of diseases characterized by overproliferation, such as cancer.

properties

IUPAC Name |

5-bromo-4-(2-ethylhexoxy)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO2S/c1-3-5-6-10(4-2)9-16-12-7-11(8-15)17-13(12)14/h7-8,10H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMGHDAGOIUSEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC1=C(SC(=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B1383900.png)

![[2-Bromo-3-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1383909.png)

![4-Bromo-3-[(cyclobutylamino)methyl]phenol](/img/structure/B1383910.png)

![8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1383922.png)